molecular formula C13H18ClN3O2 B2585834 (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-23-8

(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide

Katalognummer B2585834
CAS-Nummer: 2411337-23-8
Molekulargewicht: 283.76
InChI-Schlüssel: GRJQLPLDTRWRSD-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by the chemical name AZD9291 and is primarily used in cancer research.

Wirkmechanismus

(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that plays a critical role in cell growth and survival. This compound binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of EGFR signaling. This compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, leading to the suppression of tumor growth. Additionally, this compound has been shown to have minimal effects on normal cells, which reduces the risk of side effects.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide in lab experiments is its high potency and selectivity for EGFR. This compound can be used at low concentrations to achieve significant inhibition of EGFR signaling, which reduces the risk of off-target effects. However, the synthesis of this compound is complex and requires specialized knowledge in organic chemistry. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for the research on (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide. One direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the use of this compound in other types of cancer that have EGFR mutations, such as colorectal cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.

Synthesemethoden

The synthesis of (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 3-chloro-2-fluoropyridine with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting intermediate with 4-bromo-1-butene. The final step involves the separation of the desired isomer this compound from the mixture.

Wissenschaftliche Forschungsanwendungen

(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that specifically targets the T790M mutation, which is the most common mechanism of acquired resistance to first-generation EGFR TKIs. This compound has shown promising results in preclinical and clinical studies, and has been approved by the US Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC) patients with T790M mutations.

Eigenschaften

IUPAC Name

(E)-N-[2-(3-chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-17(2)9-4-6-12(18)15-8-10-19-13-11(14)5-3-7-16-13/h3-7H,8-10H2,1-2H3,(H,15,18)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJQLPLDTRWRSD-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCOC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCOC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.